molecular formula C21H20FN3O2 B2724884 4-(3-fluorophenyl)-6-(3-phenylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946372-94-7

4-(3-fluorophenyl)-6-(3-phenylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2724884
CAS No.: 946372-94-7
M. Wt: 365.408
InChI Key: WMJZLLKGXZCNJK-UHFFFAOYSA-N
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Description

4-(3-fluorophenyl)-6-(3-phenylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a fluorophenyl group and a phenylpropyl group attached to a tetrahydropyrrolopyrimidine core

Preparation Methods

The synthesis of 4-(3-fluorophenyl)-6-(3-phenylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine core. This can be achieved through intramolecular cyclization reactions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, where a fluorinated aromatic compound reacts with the pyrrolopyrimidine intermediate.

    Attachment of the Phenylpropyl Group: The phenylpropyl group is attached through a series of condensation reactions, often involving Grignard reagents or other organometallic compounds.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

4-(3-fluorophenyl)-6-(3-phenylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atom under appropriate conditions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various adducts.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3-fluorophenyl)-6-(3-phenylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Biological Research: The compound is used in biological assays to study its effects on various cellular processes and molecular targets.

    Industrial Applications: It may be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-fluorophenyl)-6-(3-phenylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(3-fluorophenyl)-6-(3-phenylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione can be compared with other pyrrolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer unique chemical reactivity and potential biological activity.

Properties

IUPAC Name

4-(3-fluorophenyl)-6-(3-phenylpropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c22-16-10-4-9-15(12-16)19-18-17(23-21(27)24-19)13-25(20(18)26)11-5-8-14-6-2-1-3-7-14/h1-4,6-7,9-10,12,19H,5,8,11,13H2,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJZLLKGXZCNJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(NC(=O)N2)C3=CC(=CC=C3)F)C(=O)N1CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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